molecular formula C16H13Cl2NOS B2448868 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341968-08-9

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2448868
CAS RN: 341968-08-9
M. Wt: 338.25
InChI Key: RLACGRKQMLDHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, commonly referred to as 7-C-2CB, is a heterocyclic compound that belongs to the benzothiazepine family. It is a synthetic drug that has been studied in recent years due to its potential therapeutic applications. 7-C-2CB has been found to possess a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.

Scientific Research Applications

Inhibition of Plasmalemmal and Mitochondrial Na+/Ca2+ Exchange

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as CGP-37157, has been studied for its role in inhibiting mitochondrial Na+/Ca2+ exchange. Research shows that CGP-37157 can inhibit over 70% of plasmalemmal NCX activity in cerebellar granule cells but not NCKX activity, which is significant for understanding calcium homeostasis in neurons (Czyż & Kiedrowski, 2003).

Synthesis and Biological Evaluation

Research has been conducted on the synthesis and biological evaluation of various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. These substances, including variants of 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, have been studied for their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities (Inoue et al., 1997).

Attenuation of Free Fatty Acid Efflux During Ischemia-Reperfusion Injury

The compound has been investigated for its effects during ischemia-reperfusion injury in the rat cerebral cortex. CGP-37157 significantly inhibited the efflux of free fatty acids during both ischemia and reperfusion, indicating its potential in preventing activation of phospholipases following ischemic insults (Pilitsis et al., 2002).

Solution-Phase Parallel Synthesis

A study on the practical and efficient parallel methods for synthesizing various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, including 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, provides insights into accessing diverse chemical structures for further research (Zhao & Liu, 2007).

Anti-Ulcer and Gastric Secretory Inhibiting Agent

The synthesis of (-)-cis-2,3-Dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one hydrochloride (BTM-1086), a compound closely related to 7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, shows potent anti-ulcer and gastric secretory inhibiting activities, indicating therapeutic potential (Ohno et al., 1983).

properties

IUPAC Name

7-chloro-5-[(2-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NOS/c17-12-5-6-15-14(9-12)19(16(20)7-8-21-15)10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACGRKQMLDHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-(2-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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